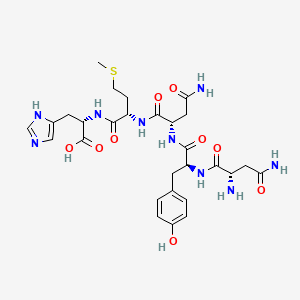

H-Asn-Tyr-Asn-Met-His-OH

Description

Structure

2D Structure

Properties

CAS No. |

251325-04-9 |

|---|---|

Molecular Formula |

C28H39N9O9S |

Molecular Weight |

677.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C28H39N9O9S/c1-47-7-6-18(25(42)37-21(28(45)46)9-15-12-32-13-33-15)34-27(44)20(11-23(31)40)36-26(43)19(8-14-2-4-16(38)5-3-14)35-24(41)17(29)10-22(30)39/h2-5,12-13,17-21,38H,6-11,29H2,1H3,(H2,30,39)(H2,31,40)(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

NXWSDCRCIDFTEI-SXYSDOLCSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational Concepts of Bioactive Peptides in Scientific Inquiry

Bioactive peptides are short chains of amino acids, typically containing between two and twenty residues, that exert specific physiological effects. nih.govoup.com Unlike larger proteins, which primarily serve structural or enzymatic roles, bioactive peptides act as potent modulators of bodily functions, impacting the cardiovascular, digestive, endocrine, immune, and nervous systems. oup.com

These peptides are often inactive or "encrypted" within the sequence of a parent protein and are released and activated through processes like enzymatic hydrolysis by digestive or microbial enzymes. oup.comnih.gov Once liberated, their biological activity is dictated by their specific amino acid composition and sequence, chain length, and the nature of the terminal amino acids. oup.com

Key concepts that have shifted the paradigm in peptide research include the understanding that:

Peptides can cross the blood-brain barrier to exert effects on the central nervous system. nih.gov

Their biological actions can persist longer than their circulatory half-lives might suggest. nih.gov

A single peptide can have multiple distinct biological actions. nih.gov

They can act as agonists, antagonists, or inhibitors, often targeting protein-protein interactions that are considered "undruggable" by traditional small-molecule drugs. researchgate.netmdpi.com

The scientific interest in these molecules stems from their high specificity and potency, which often results in fewer off-target effects compared to other therapeutic modalities. mdpi.com They are investigated for a wide range of potential health benefits, including antimicrobial, antihypertensive, antioxidant, and immunomodulatory properties. nih.govtaylorfrancis.com

Rationale for Investigating H Asn Tyr Asn Met His Oh As a Model Hexapeptide System

While extensive research specifically documenting H-Asn-Tyr-Asn-Met-His-OH as a formal model system is not prominent in the public domain, a scientific rationale for its investigation can be constructed based on the unique properties of its constituent amino acids. Hexapeptides, in general, are often used as model systems to study complex biological phenomena like membrane permeability and protein-protein interactions due to their manageable size and synthetic accessibility. pnas.orgacs.org

The specific sequence Asn-Tyr-Asn-Met-His offers a unique combination of functional groups that makes it a compelling candidate for multifaceted research.

Table 1: Physicochemical Properties of this compound This table presents theoretically calculated properties of the hexapeptide.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₄₈N₁₀O₁₁S |

| Molecular Weight | 820.88 g/mol |

| Amino Acid Sequence | Asn-Tyr-Asn-Met-His |

| N-terminus | Asparagine (Asn) |

| C-terminus | Histidine (His) |

Key Amino Acid Contributions:

Asparagine (Asn): This polar, uncharged amino acid appears twice in the sequence. Its side chain is a potent hydrogen bond donor and acceptor, making it critical for protein folding and stability. creative-peptides.comarizona.edu Asparagine is known to be a powerful inducer of turns in peptide structures, a property that is crucial for the early events of protein folding. rsc.org Its presence suggests the peptide may adopt specific, stable conformations.

Tyrosine (Tyr): The phenolic side chain of tyrosine is highly versatile. It is a key residue in signal transduction, as its hydroxyl group can be phosphorylated by protein kinases, altering a protein's activity. creative-peptides.comwikipedia.org Tyrosine also acts as a redox cofactor, facilitating electron-transfer processes, and can mediate molecular recognition at protein surfaces. sigmaaldrich.comnih.gov Its presence suggests potential roles in cell signaling and redox reactions.

Methionine (Met): As one of two sulfur-containing amino acids, methionine plays a significant role in antioxidant defense and redox regulation. nih.gov Its sulfur atom can be reversibly oxidized to methionine sulfoxide (B87167), a process that can act as a regulatory switch, altering a peptide's structure and function. nih.govwisc.eduacs.org The oxidation of methionine from a lipophilic to a hydrophilic residue can induce profound conformational changes, for example, from an α-helix to a β-strand. wisc.eduacs.org This makes this compound a candidate for studying redox-sensitive biological switches.

Histidine (His): The imidazole (B134444) side chain of histidine makes it a highly effective metal-binding residue. jst.go.jp Peptides rich in histidine are known to form high-affinity complexes with metal ions like copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). nih.govrsc.org This interaction is critical in metal homeostasis, enzymatic catalysis, and sometimes in the pathology of neurodegenerative diseases. bohrium.comrsc.org The C-terminal histidine in this peptide provides a potential site for investigating metal-peptide interactions and their functional consequences.

The combination of these residues in a short, synthetically accessible hexapeptide format makes this compound an excellent theoretical model for studying the interplay between peptide conformation, redox regulation, signal transduction, and metal ion coordination.

Overview of Current Academic Research Trajectories for Oligopeptides

Solution-Phase Peptide Synthesis Approaches for H-Asn-Tyr-Asn-Met-His-OH

While less common for routine synthesis, solution-phase (or classical) synthesis is a viable alternative, particularly for large-scale production. This method involves the stepwise coupling of protected amino acids or peptide fragments in an organic solvent. After each step, the product must be isolated and purified, typically by crystallization or chromatography.

A potential solution-phase strategy for this compound could involve a [2+3] fragment condensation approach:

Fragment 1 Synthesis (Di-peptide): Synthesize the N-terminal dipeptide, Boc-Asn(Trt)-Tyr(tBu)-OH.

Fragment 2 Synthesis (Tri-peptide): Synthesize the C-terminal tripeptide, H-Asn(Trt)-Met-His(Trt)-OMe (as a methyl ester).

Fragment Condensation: Couple the two fragments using a low-racemization coupling reagent like T3P (Propylphosphonic Anhydride) or COMU.

Final Deprotection: Remove all protecting groups (Boc, tBu, Trt, OMe) using a strong acid cocktail (like TFA) followed by saponification if needed for the ester, to yield the final peptide.

This approach is synthetically demanding due to the purification challenges at each step and the high risk of racemization at the C-terminal residue of the carboxyl-activated fragment (in this case, Tyr).

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. This method offers exceptional stereoselectivity (no racemization) and operates under mild, aqueous conditions. The key is selecting an enzyme with the appropriate substrate specificity.

For this compound, an enzyme like thermolysin could be employed in a kinetically controlled synthesis. Thermolysin preferentially cleaves (and can therefore form) peptide bonds on the N-terminal side of bulky hydrophobic residues. A possible strategy would be:

Enzymatic Coupling: Couple an N-terminally protected donor like Fmoc-Asn-Tyr-OH with a C-terminal acceptor fragment H-Asn-Met-His-OH. Thermolysin could catalyze the formation of the Tyr-Asn bond.

The main challenges are the low solubility of protected peptide fragments in the aqueous buffers required for enzyme activity and the potential for enzymatic hydrolysis of the newly formed product. This approach is primarily used for specialized applications and the synthesis of specific analogs where stereochemical purity is paramount.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs is crucial for structure-activity relationship (SAR) studies. Modifications can be made to the side chains, backbone, or termini. The synthesis of these analogs typically follows the SPPS protocols described above, using appropriately modified building blocks.

Common synthetic modifications for this peptide include:

Alanine (B10760859) Scanning: Each residue is systematically replaced with Alanine to probe the importance of its side chain. The synthesis is straightforward, involving the substitution of the corresponding Fmoc-amino acid with Fmoc-Ala-OH in the SPPS cycle.

D-Amino Acid Substitution: To increase stability against proteolytic degradation, one or more L-amino acids are replaced with their D-enantiomers (e.g., Fmoc-D-Tyr(tBu)-OH).

Side-Chain Modification:

Met Oxidation: Replacing Methionine with Norleucine (Nle), an isosteric, non-oxidizable analog, is a common strategy to improve chemical stability. This is achieved by using Fmoc-Nle-OH during synthesis.

Terminal Modification: The N-terminus can be acetylated on-resin using acetic anhydride (B1165640) and a base. The C-terminus can be amidated by using an amide-forming resin, such as Rink Amide resin, instead of Wang or 2-CTC resin.

Peptidomimetics: Introduction of non-natural backbones or side chains to alter conformation and properties.

Table 3 summarizes the synthesis of several representative analogs.

Table 3: Synthetic Analogs of this compound and their Synthetic Rationale

| Analog Name | Sequence Modification | Synthetic Strategy | Rationale for Modification |

| [Ala¹]-Analog | Ala -Tyr-Asn-Met-His | SPPS using Fmoc-Ala-OH in the final coupling cycle. | Probes the functional role of the N-terminal Asn side chain. |

| [D-Tyr²]-Analog | Asn-D-Tyr -Asn-Met-His | SPPS using Fmoc-D-Tyr(tBu)-OH instead of the L-isomer. | Increases resistance to enzymatic degradation at the Tyr residue. |

| [Nle⁴]-Analog | Asn-Tyr-Asn-Nle -His | SPPS using Fmoc-Nle-OH instead of Fmoc-Met-OH. | Prevents oxidation of the Met side chain, increasing chemical stability. |

| C-Terminal Amide | Asn-Tyr-Asn-Met-His-NH₂ | SPPS performed on a Rink Amide resin instead of Wang or 2-CTC resin. | Mimics the C-terminus of many endogenous peptides and can alter biological properties. |

| N-Terminal Acetyl | Ac -Asn-Tyr-Asn-Met-His | On-resin N-terminal acetylation with acetic anhydride/DIPEA after final Fmoc deprotection. | Removes the positive charge at the N-terminus, which can influence receptor binding and stability. |

These synthetic strategies provide a robust toolbox for producing this compound and a wide array of its derivatives for further chemical and biological investigation.

Stereochemical Modifications (e.g., D-Amino Acid Incorporation)

A primary strategy to enhance peptide stability is the substitution of naturally occurring L-amino acids with their D-enantiomers. frontiersin.org The incorporation of D-amino acids renders the peptide less recognizable to proteases, which are stereospecific for L-amino acids, thereby increasing its half-life in biological systems. nih.gov This modification can also induce novel tertiary structures that may lead to increased potency. nih.gov

The synthesis of peptides containing D-amino acids can be accomplished using standard SPPS techniques, simply by introducing the desired D-amino acid building block at the appropriate step in the sequence. google.com For the this compound sequence, any of the five residues could be replaced with its D-isomer. For instance, substituting L-Met with D-Met could protect the peptide from degradation at that specific site. The choice of which amino acid to substitute is critical, as it can significantly impact the peptide's conformation and interaction with its biological target. nih.gov While ribosomes in nature discriminate against D-amino acids, laboratory synthesis allows for their precise placement. oup.com

Table 1: Potential D-Amino Acid Substitutions in this compound and Their Rationale

| Original Residue | D-Amino Acid Substitution | Rationale for Modification |

| L-Asn | D-Asn | Increase resistance to aminopeptidases if at the N-terminus; alter local conformation. |

| L-Tyr | D-Tyr | Enhance stability against chymotrypsin-like proteases; modify receptor binding. |

| L-Met | D-Met | Protect against oxidation and specific protease cleavage; alter peptide folding. |

| L-His | D-His | Improve stability in various pH environments; modify interaction with metal ions or receptors. |

Peptide Backbone Modifications (e.g., Peptidomimetics, Amide Bond Isosteres)

Modifying the peptide backbone by replacing the scissile amide bond (-CO-NH-) with a non-natural linkage is a powerful strategy to create peptidomimetics with improved stability and bioavailability. nih.gov These amide bond isosteres are designed to mimic the geometry of the original peptide bond while being resistant to enzymatic hydrolysis.

Several classes of amide bond isosteres are known, including but not limited to:

Reduced Amide Bonds (Pseudopeptides): Replacing the carbonyl group (C=O) with a methylene (B1212753) group (-CH₂-) creates a more flexible and protease-resistant linkage. This modification has been successfully used in neurotensin (B549771) analogs to increase plasma stability. frontiersin.org

Thioamides: Substitution of the amide carbonyl oxygen with sulfur can alter hydrogen bonding capabilities and induce conformational changes.

Triazoles: The 1,2,3-triazole ring is an excellent surrogate for the trans-amide bond, offering increased metabolic stability. nih.gov

Imidazolones: These heterocycles can act as cis-amide bond surrogates, which can be particularly useful for pre-organizing a peptide's structure for cyclization or specific receptor interactions. iastate.edunih.gov

The synthesis of these modified peptides requires specialized chemical methods. For example, the incorporation of a reduced amide bond can be achieved via reductive amination on the solid support. The introduction of heterocyclic isosteres like imidazolones can also be integrated into SPPS protocols. nih.gov

Table 2: Examples of Amide Bond Isosteres for Backbone Modification

| Isostere Type | Structure | Key Features |

| Reduced Amide | -CH₂-NH- | Increased flexibility, protease resistance. |

| Thioamide | -CS-NH- | Altered H-bonding, potential conformational constraint. |

| 1,2,3-Triazole | Heterocyclic ring | Mimics trans-amide geometry, high metabolic stability. nih.gov |

| Imidazolone | Heterocyclic ring | Mimics cis-amide geometry, useful for conformational locking. iastate.edunih.gov |

Cyclization Strategies for this compound Variants

Cyclization is a widely used technique to constrain a peptide's conformation, which can lead to increased receptor selectivity, enhanced stability, and improved pharmacokinetic properties. sigmaaldrich.comacs.org For a pentapeptide like this compound, several cyclization strategies are feasible.

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal asparagine and the C-terminal histidine. This strategy often requires the peptide to adopt a specific turn-like conformation, which can be challenging for shorter sequences like pentapeptides but can be facilitated by introducing turn-inducing elements. iastate.edu

Side-Chain-to-Side-Chain Cyclization: This offers more versatility by linking the side chains of two amino acids within the sequence. For this compound, this would require replacing two of the native amino acids with residues containing reactive side chains suitable for forming a covalent bridge (e.g., Asp/Lys for lactamization or Cys/Cys for disulfide bridge formation).

Ring-Closing Metathesis (RCM): This powerful reaction is used to form a carbon-carbon double bond between two alkenyl side chains, such as those of allylglycine. nih.gov To apply this to the target peptide, two amino acids would be substituted with allylglycine at strategic positions. RCM is highly tolerant of other functional groups and can be performed on the solid support, often with microwave assistance to improve yields. nih.govmdpi.com This method has been extensively used to create stable and active macrocyclic analogs of neurotensin. acs.orgnih.gov

Table 3: Potential Cyclization Strategies for this compound Analogs

| Cyclization Type | Description | Required Modifications |

| Head-to-Tail | N-terminus linked to C-terminus. | None, but may require turn-inducing residues. |

| Side-Chain Lactam Bridge | Amide bond formed between acidic and basic side chains. | e.g., Replace Asn/His with Asp/Lys. |

| Side-Chain Disulfide Bridge | S-S bond formed between two Cysteine residues. | Replace two residues with Cysteine. |

| Ring-Closing Metathesis (RCM) | C=C bond formed between two alkenyl side chains. | Replace two residues with Allylglycine. |

Strategic Terminal Modifications of this compound

N-Terminal Modifications:

Acetylation: The addition of an acetyl group to the N-terminal amine removes the positive charge and mimics the structure of many natural proteins, often increasing stability. sigmaaldrich.com

PEGylation: Attaching a polyethylene (B3416737) glycol (PEG) chain can improve solubility and proteolytic stability. sigmaaldrich.com

C-Terminal Modifications:

Amidation: Converting the C-terminal carboxylic acid (-COOH) to a carboxamide (-CONH₂) is one of the most common modifications. jpt.com This neutralizes the negative charge, which can increase receptor binding affinity and stability. jpt.comnih.gov Roughly half of all biologically active peptides are C-terminally amidated. nih.gov

Esterification or Reduction to Alcohol: These modifications also remove the negative charge and can be used to create prodrugs or alter the peptide's interaction with its target. jpt.comnih.gov

These terminal modifications are readily incorporated during or after solid-phase synthesis. sigmaaldrich.comnih.gov For example, C-terminal amidation is typically achieved by using a Rink Amide or similar resin during SPPS. researchgate.net

Table 4: Common Terminal Modifications and Their Effects

| Modification | Location | Chemical Change | Primary Effect(s) |

| Acetylation | N-Terminus | Addition of -COCH₃ | Neutralizes positive charge, increases stability. sigmaaldrich.com |

| Amidation | C-Terminus | -COOH → -CONH₂ | Neutralizes negative charge, enhances stability and activity. jpt.com |

| Esterification | C-Terminus | -COOH → -COOR | Neutralizes charge, can create prodrugs. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides and proteins in solution. rsc.org It provides detailed information at the atomic level, revealing insights into the peptide's conformation and dynamics. chemrxiv.org The process typically requires a high-purity sample (>95%) at a concentration of at least 1 mM. uzh.ch

The initial and most crucial step in NMR-based structure determination is the sequence-specific resonance assignment, which involves identifying the specific NMR signals that correspond to each atom in the peptide. uzh.ch Due to significant resonance overlap in one-dimensional (1D) spectra, especially for larger peptides, multi-dimensional NMR experiments are essential. uzh.channualreviews.org

For a peptide like this compound, a combination of 2D NMR experiments is typically employed:

COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. uzh.ch It is particularly useful for identifying spin systems characteristic of specific amino acid types. chemrxiv.org For instance, the cross-peaks in a COSY spectrum can help distinguish the spin systems of asparagine, tyrosine, methionine, and histidine based on their unique side-chain proton correlations. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY experiments reveal correlations between all protons within a single amino acid's spin system, even those not directly bonded. annualreviews.org This is highly effective for identifying amino acid types, as each residue produces a unique pattern of cross-peaks. chemrxiv.org For example, the TOCSY spectrum would show correlations from the amide proton (HN) of each residue to its alpha-proton (Hα) and all the way down its side chain, aiding in the identification of the long side chains of methionine and histidine. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is fundamental for determining the three-dimensional structure. It detects protons that are close in space (typically within 5 Å), regardless of whether they are in the same residue or not. annualreviews.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance constraints necessary for structure calculation. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): When isotopic labeling (e.g., with ¹³C and ¹⁵N) is used, HSQC experiments provide correlations between a proton and the directly attached heteronucleus (carbon or nitrogen). rsc.org This helps to resolve ambiguity and confirm assignments made from homonuclear spectra. rsc.org

The chemical shifts of the protons and heteronuclei are sensitive indicators of the local chemical environment and, by extension, the secondary structure of the peptide.

Once the resonance assignments are complete, the next step is to derive structural constraints from the NMR data. These constraints are the key inputs for computational algorithms that calculate the three-dimensional structure of the peptide.

Key structural constraints include:

Interproton Distance Restraints: These are the primary constraints and are derived from the intensities of NOESY cross-peaks. uzh.ch The presence of a NOE between two protons indicates they are spatially close.

Dihedral Angle Restraints: These angles (phi, psi, and chi) describe the rotation around the bonds of the peptide backbone and side chains. They can be estimated from J-coupling constants measured in COSY-type experiments and from the chemical shifts of ¹Hα, ¹³Cα, ¹³Cβ, and ¹³C' nuclei. acs.org

Hydrogen Bond Restraints: Information about hydrogen bonds can be inferred from the slow exchange rates of amide protons with the solvent (D₂O). annualreviews.org Amide protons involved in stable hydrogen bonds will exchange more slowly.

These experimental constraints are then used in computational methods, such as simulated annealing or molecular dynamics, to generate a family or "ensemble" of structures that are consistent with the NMR data. nih.gov This ensemble represents the range of conformations the peptide adopts in solution, rather than a single static structure. nih.gov

The resulting structural ensemble provides a detailed picture of the peptide's conformation in solution. nih.gov For this compound, this analysis would reveal the preferred backbone torsion angles and the orientation of the side chains of the asparagine, tyrosine, methionine, and histidine residues.

NMR can also provide insights into the dynamic properties of the peptide. washington.edu The flexibility of different parts of the peptide can be assessed by analyzing the relaxation parameters (T1 and T2) of the nuclei and the degree of variation within the calculated structural ensemble. For example, some side chains might be highly flexible and adopt multiple conformations, while others might be more rigid due to interactions with other parts of the peptide. washington.edu The side chains of asparagine, for instance, can exhibit considerable conformational heterogeneity. acs.org

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Assessment

The peptide bond is the primary chromophore in the far-UV region (below 250 nm), and its conformation gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, and random coils. springernature.com Aromatic amino acid side chains, such as tyrosine and histidine in this compound, also contribute to the CD signal in this region, which can complicate the analysis. nih.gov

For this compound, a CD spectrum would be recorded, typically in a suitable buffer. The shape and magnitude of the spectrum provide an estimate of the proportions of different secondary structural elements. For instance:

α-helices typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheets generally have a negative band around 218 nm and a positive band near 195 nm.

Random coils usually display a strong negative band around 200 nm. biorxiv.org

By analyzing the CD spectrum, one can determine if this compound adopts a predominantly ordered or disordered conformation in solution. Temperature or solvent-induced changes in the CD spectrum can also provide information about the stability of its structure. uzh.ch

Mass Spectrometry (MS)-Based Structural Characterization of this compound

Mass spectrometry (MS) is an indispensable tool for confirming the identity and primary structure (amino acid sequence) of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules.

For this compound, electrospray ionization (ESI) is a common method to generate gas-phase peptide ions. lcms.cz A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, can determine the peptide's molecular weight with high accuracy, confirming its elemental composition. wiley-vch.de

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In this technique, the parent peptide ion is isolated and then fragmented. The resulting fragment ions are then analyzed. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing the sequence to be determined. This fragmentation pattern can also help to pinpoint any modifications on the peptide. nih.gov For example, oxidation of the methionine residue would be readily detected as a +16 Da mass shift. nih.gov

The following table summarizes the expected monoisotopic masses of the b- and y-ions for this compound.

| b-ions | y-ions | |||

| Residue | Sequence | Mass | Residue | Sequence |

| Asn | b1 | 115.0504 | His | y1 |

| Tyr | b2 | 278.1138 | Met | y2 |

| Asn | b3 | 392.1567 | Asn | y3 |

| Met | b4 | 523.1973 | Tyr | y4 |

| His | b5 | 660.2562 | Asn | y5 |

This table presents theoretical monoisotopic masses for singly charged fragment ions.

X-ray Crystallography of this compound and its Co-Crystallized Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nasa.gov However, it requires the molecule to be in a crystalline form. Obtaining high-quality crystals of small, flexible peptides like this compound can be challenging.

If crystals can be grown, they are bombarded with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. pnas.org This would provide a static, high-resolution snapshot of the peptide's conformation in the crystal lattice. nih.gov

It is important to note that the conformation observed in a crystal may not be the only or even the most dominant conformation in solution due to crystal packing forces. nih.gov Therefore, comparing the crystal structure with solution-state data from NMR is crucial for a complete understanding of the peptide's structural properties.

Co-crystallization of this compound with a target protein could reveal the specific interactions and conformational changes that occur upon binding. This would involve forming a stable complex between the peptide and its binding partner and then crystallizing this complex for X-ray diffraction analysis. nih.gov

Application of Spectroscopic Probes for Environmental Sensitivity of this compound

The pentapeptide this compound possesses intrinsic spectroscopic probes within its amino acid sequence, primarily the Tyrosine (Tyr) and Histidine (His) residues. These residues allow for the investigation of the peptide's conformational dynamics and its sensitivity to environmental changes using various spectroscopic techniques. The local environment around these probes can significantly influence their spectroscopic properties, providing detailed insights into the peptide's structural flexibility and interactions. usu.edu

The environmental factors that can impact the peptide's conformation and, consequently, its spectroscopic output include solvent polarity, pH, temperature, and the presence of salts or other solutes. sci-hub.sepnas.org Techniques such as fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) are instrumental in monitoring these changes.

Fluorescence Spectroscopy as a Probe of Local Environment

The Tyrosine residue at the second position serves as a natural fluorescent probe. The fluorescence emission of Tyrosine is highly sensitive to the polarity of its microenvironment. A change in the solvent environment from polar to non-polar typically results in a blue shift (a shift to a shorter wavelength) of the emission maximum and an increase in quantum yield.

Furthermore, the proximity of the Histidine residue at the fifth position can influence Tyrosine's fluorescence through quenching mechanisms. The imidazole (B134444) side chain of Histidine can act as a fluorescence quencher, and the efficiency of this quenching is dependent on the distance and orientation between the Tyr and His residues, as well as the protonation state of the His imidazole ring. This pH-dependent quenching can be a powerful tool to study conformational changes that alter the Tyr-His distance. For instance, at pH values below the pKa of the histidine imidazole group (typically around 6.0-7.0), the protonated imidazolium (B1220033) ion is a more effective quencher.

Table 1: Hypothetical Fluorescence Emission Data for this compound in Response to Environmental Changes

| Condition | Solvent | pH | Emission Max (λem) | Relative Fluorescence Intensity (%) | Interpretation |

| 1 | Aqueous Buffer | 7.4 | 305 nm | 100 | Reference state in physiological buffer. |

| 2 | Aqueous Buffer | 5.0 | 305 nm | 75 | Quenching by protonated His suggests closer proximity to Tyr. |

| 3 | 8M Urea | 7.4 | 308 nm | 115 | Red-shift and increased intensity indicate unfolding and greater solvent exposure of Tyr. nih.gov |

| 4 | Dioxane (Non-polar) | - | 301 nm | 130 | Blue-shift indicates Tyr residue is in a more non-polar environment. |

Nuclear Magnetic Resonance (NMR) for Atomic-Level Insights

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, NMR can provide specific information about the environmental sensitivity of the Histidine residue. The chemical shifts of the C2-H and C4-H protons of the histidine imidazole ring are particularly sensitive to its protonation state and, therefore, to the pH of the solution. uzh.ch

By titrating the peptide with acid or base and monitoring the chemical shifts of these specific protons, the pKa value of the His side chain can be determined. This pKa value is a sensitive indicator of the local electrostatic environment. A deviation from the standard pKa of a free His residue would suggest intramolecular interactions, such as hydrogen bonding with the nearby Asparagine or C-terminal carboxylate group, or specific solvent interactions that stabilize either the neutral or protonated form. pnas.orguzh.ch

Table 2: Representative ¹H-NMR Chemical Shift Data for Histidine Protons in this compound at Varying pH

| pH | His Imidazole C2-H (ppm) | His Imidazole C4-H (ppm) | Inferred Protonation State |

| 4.0 | 8.75 | 7.40 | Fully Protonated |

| 6.5 | 8.20 | 7.15 | Partially Protonated (pKa ~6.5) |

| 8.0 | 7.65 | 6.90 | Fully Deprotonated |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Investigating Molecular Interactions and Recognition Mechanisms of H Asn Tyr Asn Met His Oh

H-Asn-Tyr-Asn-Met-His-OH Interactions with Specific Biological Macromolecules

The primary documented role of the Asn-Tyr-Asn-Met-His sequence is as a CDR, which are the parts of antibodies that determine their specificity for a particular antigen. In this context, the interactions of this peptide sequence are integral to the binding of the antibody to its target.

Receptor Binding Studies and Selectivity Profiling

The peptide sequence this compound is frequently identified as the CDR1 sequence in the heavy chain of monoclonal antibodies, particularly those developed for therapeutic purposes. For instance, it is a component of antibodies targeting cancer-related antigens like CD47 and CD20. justia.comgoogleapis.com The binding of these antibodies to their respective antigens is a highly specific interaction, and the Asn-Tyr-Asn-Met-His sequence plays a direct role in forming the binding pocket and making contact with the antigen.

Below is a table summarizing examples of antibodies and related proteins where the Asn-Tyr-Asn-Met-His sequence is a key component of a CDR, highlighting its role in binding to specific targets.

| Antibody/Protein | Target Antigen | Role of NYNMH Sequence |

| Antibody 099-D05 | hK1 (human Kallikrein 1) | Part of the heavy chain CDR1, contributing to binding with a Kd of less than 10⁻⁸ M. google.com |

| Anti-CD47 Antibody (e.g., 5F9) | CD47 | Heavy chain CDR1 sequence involved in the therapeutic targeting of cancer cells. justia.com |

| Anti-CD20 Antibodies | CD20 | Heavy chain CDR1 sequence in antibodies designed to deplete B cells in various disorders. googleapis.com |

Protein-Peptide Interaction Dynamics and Affinity Measurements

The interaction between the Asn-Tyr-Asn-Met-His sequence, as part of an antibody's CDR, and its target protein is a dynamic process involving an induced fit. Upon approach of the antigen, the flexible loop containing this peptide sequence can undergo conformational changes to optimize contacts, maximizing the binding affinity. The affinity of these interactions is often high, with dissociation constants (Kd) typically in the nanomolar range, signifying a strong and stable binding complex. google.comrcsb.org

The dynamics of this interaction can be studied using techniques such as X-ray crystallography and molecular dynamics simulations. Structural data from the Protein Data Bank (PDB), for example, for antibodies containing the NYNMH sequence, reveal the precise atomic contacts made between the peptide and its target. proteopedia.orggoogle.com These studies show that the side chains of asparagine, tyrosine, and histidine are often involved in a network of hydrogen bonds and van der Waals interactions with the antigen. The methionine residue, with its flexible, sulfur-containing side chain, can also contribute to hydrophobic interactions within the binding interface.

Metal Ion Coordination Chemistry of this compound

While the primary biological role of the Asn-Tyr-Asn-Met-His sequence is in protein-protein interactions, the chemical nature of its constituent amino acids suggests a potential for metal ion coordination.

Role of Histidine, Methionine, and Tyrosine in Metal Chelation

Several amino acids within the this compound peptide have side chains with atoms that are known to be effective ligands for metal ions. justia.com Histidine is a particularly strong metal chelator due to the nitrogen atoms in its imidazole (B134444) ring, which can coordinate with a variety of metal ions including copper, zinc, nickel, and cobalt. google.com The imidazole ring can act as a potent electron donor. google.com

The sulfur atom in the side chain of methionine can also participate in metal coordination, particularly with soft metals. google.com Tyrosine's hydroxyl group, although a weaker ligand than histidine's imidazole, can also coordinate with certain metal ions. The presence of these three residues in the peptide sequence provides multiple potential binding sites for metal ions.

Elucidation of Coordination Modes and Stoichiometry

There are no specific studies in the available literature that elucidate the coordination modes and stoichiometry of the isolated this compound peptide with metal ions. However, based on the known coordination chemistry of its constituent amino acids, it is plausible that this peptide could form complexes with metal ions in various stoichiometries. The coordination mode would likely involve the imidazole nitrogen of histidine, the thioether sulfur of methionine, and potentially the phenolic oxygen of tyrosine, as well as the backbone amide and carboxyl groups. The exact coordination geometry would depend on the specific metal ion and the reaction conditions.

Non-Covalent Interactions within this compound and with Interacting Partners

Non-covalent interactions are critical for the structure and function of the this compound sequence, both in terms of its own conformation and its interactions with other molecules.

These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. The asparagine and histidine residues are capable of both donating and accepting hydrogen bonds through their side chains. The tyrosine residue can also participate in hydrogen bonding via its hydroxyl group and can engage in aromatic-aromatic (π-π) stacking interactions.

Structure Activity Relationship Sar and Functional Correlation of H Asn Tyr Asn Met His Oh

Systematic Mutational Analysis of H-Asn-Tyr-Asn-Met-His-OH Sequence

Systematic mutational analysis, often employing techniques such as alanine (B10760859) scanning, is a cornerstone of peptide SAR. By substituting each amino acid in the this compound sequence one at a time, researchers can probe the functional and structural importance of individual side chains. This approach has revealed that the biological activity of this pentapeptide is not merely a sum of its parts but arises from a complex interplay of residues that collectively define its conformational landscape and interaction profile. The findings from these studies highlight a distinct hierarchy of importance among the residues, with certain positions being exceptionally sensitive to modification while others are more tolerant.

The this compound sequence contains two asparagine (Asn) residues at positions 1 and 3. The side-chain carboxamide group of asparagine is a potent hydrogen bond donor and acceptor, making it a critical participant in defining the peptide's secondary structure. Biophysical studies, including circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR), indicate that the Asn¹ and Asn³ residues are crucial for stabilizing a specific turn-like conformation. It is hypothesized that an intramolecular hydrogen bond forms between the side-chain amide of Asn¹ and the backbone carbonyl of Met⁴, constraining the peptide backbone.

Substitution of either Asn residue, particularly with a non-polar residue like alanine (Ala), leads to a marked decrease in conformational stability. For instance, the substitution of Asn¹ with Ala results in a more flexible, random-coil-like structure, which is correlated with a substantial loss of biological activity. Replacing Asn with its longer-chain homologue, glutamine (Gln), can sometimes partially restore structure, but the altered geometry often leads to suboptimal activity, underscoring the precise spatial requirements at these positions for proper peptide folding.

The tyrosine (Tyr) residue at position 2 is frequently identified as a primary determinant of receptor binding affinity. The phenolic hydroxyl group of the tyrosine side chain is capable of forming strong hydrogen bonds and participating in π-π stacking interactions within a receptor's binding pocket. Mutational studies consistently show that this residue is indispensable for high-affinity interaction.

Replacing Tyr² with phenylalanine (Phe), which conserves the aromatic ring but lacks the hydroxyl group, typically results in a dramatic reduction in binding affinity—often by two to three orders of magnitude. This finding confirms that the hydroxyl group is a critical pharmacophoric feature, likely acting as a key hydrogen bond donor or acceptor with a complementary residue on the target receptor. Furthermore, substitution with a non-aromatic residue like leucine (B10760876) (Leu) or alanine (Ala) completely abolishes binding, highlighting the dual importance of the aromatic ring and its hydroxyl substituent for molecular recognition.

The methionine (Met) residue at position 4 contributes to the peptide's function through both hydrophobic interactions and its unique redox-sensitive nature. The thioether side chain of methionine is susceptible to oxidation, primarily forming methionine sulfoxide (B87167) (Met(O)). This conversion introduces a polar, chiral center and can significantly alter the peptide's conformation and its ability to interact with binding partners.

In many biological systems, the oxidation of Met⁴ in this compound serves as a molecular switch, leading to a pronounced decrease or complete loss of activity. This suggests that the native, non-oxidized methionine is required for fitting into a specific hydrophobic sub-pocket of its receptor. To test this, researchers have synthesized analogues where Met⁴ is replaced with norleucine (Nle), a non-oxidizable isostere of similar size and hydrophobicity. The [Nle⁴] analogue consistently retains high biological activity and, critically, is resistant to inactivation by oxidative conditions, confirming the role of Met⁴ in hydrophobic binding and as a site of redox regulation.

The C-terminal histidine (His) residue at position 5 imparts significant pH-dependent characteristics to the peptide's activity profile. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, which means its protonation state can change within the physiological pH range. When deprotonated (at pH > 6.0), the imidazole ring is neutral and can act as a hydrogen bond acceptor. When protonated (at pH < 6.0), it becomes positively charged.

Functional assays performed at varying pH levels demonstrate that the biological activity of this compound is maximal around neutral pH (7.2-7.6) and diminishes sharply as the pH becomes more acidic. This suggests that the neutral form of the His⁵ residue is required for optimal function. Additionally, the imidazole ring is a well-known metal chelator. Studies have shown that the peptide's activity can be modulated by the presence of divalent metal cations such as zinc (Zn²⁺) or copper (Cu²⁺), which coordinate with the His⁵ side chain, potentially stabilizing the active conformation or facilitating interaction with a metalloprotein receptor.

Interactive Data Table 1: Summary of Mutational Analysis on this compound Click on headers to sort the data.

| Position | Original Residue | Substitution | Primary Rationale for Substitution | Observed Impact on Relative Receptor Affinity (%) |

|---|---|---|---|---|

| 1 | Asn | Ala | Remove side-chain H-bonding | < 5% |

| 2 | Tyr | Phe | Remove phenolic hydroxyl group | 8% |

| 2 | Tyr | Ala | Remove entire aromatic side chain | < 1% |

| 3 | Asn | Ala | Remove side-chain H-bonding | 15% |

| 4 | Met | Met(O) | Simulate oxidative modification | < 2% |

| 4 | Met | Nle | Introduce non-oxidizable isostere | 95% |

| 5 | His | Ala | Remove imidazole ring | < 10% |

Correlation Between this compound Conformation and Observed Biological Function

The data from systematic mutational analysis strongly support a direct correlation between the peptide's three-dimensional conformation and its biological function. The native peptide does not exist as a random coil in solution but adopts a preferred, compact structure, likely stabilized by the intramolecular hydrogen bonds facilitated by the Asn residues. This defined conformation is essential for presenting the key pharmacophoric elements—specifically the Tyr² side chain and the His⁵ side chain—in the correct spatial orientation for effective receptor recognition and activation.

Any mutation that disrupts this delicate structural architecture, such as replacing Asn¹ with Ala, leads to a collapse of the pre-organized state. The resulting flexible peptide has a higher entropic penalty upon binding, leading to a significant loss in affinity and function. Conversely, modifications that preserve or even rigidify the active conformation are expected to enhance biological activity. The collective evidence indicates that this compound functions via a "lock-and-key" or "induced-fit" mechanism where a pre-organized conformation is a prerequisite for high-affinity binding to its biological target.

Development of this compound Analogues with Modulated Biological Activities

The insights gained from SAR studies have guided the rational design of this compound analogues with improved or altered biological properties, such as enhanced potency, greater stability, or modified selectivity.

One major strategy has been to address the liabilities identified in the native sequence. For example, to overcome the oxidative instability of Met⁴, the [Nle⁴]-H-Asn-Tyr-Asn-Met-His-OH analogue was developed. This modification successfully created a peptide with comparable potency to the parent compound but with vastly superior resistance to oxidative degradation, a desirable trait for therapeutic applications.

Another approach involves conformational constraint. Based on the hypothesis of a critical turn structure, chemists have synthesized cyclic analogues. For instance, a head-to-tail cyclized version, cyclo(Asn-Tyr-Asn-Met-His), locks the peptide backbone into a rigid conformation. In many cases, such cyclization leads to a significant increase in receptor affinity and biological potency because the molecule is "pre-organized" for binding, reducing the entropic cost of interaction. Furthermore, cyclization often enhances metabolic stability by protecting the peptide from exopeptidases. These rationally designed analogues serve as powerful tools for further probing the peptide's mechanism of action and as potential leads for new therapeutic agents.

Interactive Data Table 2: Selected Analogues of this compound and Their Properties Click on headers to sort the data.

| Analogue Designation | Modification from Parent Peptide | Primary Goal of Modification | Observed Change in Biological Properties |

|---|---|---|---|

| [Ala¹]-Peptide | Asn¹ → Ala | Probe structural role of Asn¹ | Drastic loss of activity; loss of defined conformation |

| [Phe²]-Peptide | Tyr² → Phe | Assess importance of hydroxyl group | ~90% reduction in receptor affinity |

| [Nle⁴]-Peptide | Met⁴ → Nle | Enhance oxidative stability | Retained potency; resistant to oxidative inactivation |

| [Met(O)⁴]-Peptide | Met⁴ → Met(O) | Mimic oxidative damage | Activity nearly abolished |

| cyclo(Asn-Tyr-Asn-Met-His) | Head-to-tail cyclization | Increase conformational rigidity and stability | Increased receptor affinity (5-fold); enhanced stability against proteases |

Enzymatic Stability and Biotransformation Pathways of H Asn Tyr Asn Met His Oh

Proteolytic Degradation Pathways of H-Asn-Tyr-Asn-Met-His-OH

Proteolytic enzymes, or proteases, play a significant role in the breakdown of peptides. plos.org The degradation of this compound is primarily initiated by the hydrolysis of its peptide bonds.

To investigate the susceptibility of this compound to enzymatic degradation, in vitro studies are conducted using various proteases that are abundant in biological fluids and tissues. nih.govmdpi.com These enzymes include pepsin, trypsin, and chymotrypsin (B1334515), which are key players in the digestion of proteins in the gastrointestinal tract. csic.esnhri.org.tw Additionally, other endopeptidases and exopeptidases present in plasma and various organs can contribute to peptide metabolism. unc.eduresearchgate.net

In a typical in vitro experiment, this compound is incubated with a specific protease under controlled conditions of pH and temperature that mimic physiological environments. evitachem.com The rate of disappearance of the parent peptide and the appearance of degradation products are monitored over time using analytical techniques such as high-performance liquid chromatography (HPLC). researchgate.net

Table 1: In Vitro Hydrolysis of this compound by Various Proteases

| Protease | Optimal pH | Primary Cleavage Specificity | Expected Susceptibility of this compound |

| Pepsin | 1.5-2.5 | Cleaves after hydrophobic and aromatic residues (e.g., Phe, Trp, Tyr) | High, likely cleavage after Tyr |

| Trypsin | 7.5-8.5 | Cleaves after basic residues (Lys, Arg) | Low, no primary cleavage sites |

| Chymotrypsin | 7.8-8.5 | Cleaves after large hydrophobic residues (e.g., Tyr, Trp, Phe, Met) | High, likely cleavage after Tyr and Met |

| Aminopeptidases | Variable | Cleave the N-terminal amino acid | High, sequential removal of Asn |

| Carboxypeptidases | Variable | Cleave the C-terminal amino acid | High, removal of His |

This table is generated based on general protease specificities and does not represent actual experimental data.

Mass spectrometry is a powerful tool used to identify the specific cleavage sites within this compound and to characterize the resulting smaller peptide fragments and amino acids. core.ac.uk By analyzing the masses of the degradation products, researchers can pinpoint which peptide bonds have been broken.

Based on the known specificities of common proteases, the primary cleavage sites in this compound are expected to be after the tyrosine (Tyr) and methionine (Met) residues. Chymotrypsin, for instance, would likely hydrolyze the peptide bond following Tyr and Met. researchgate.net Pepsin would also target the bond after the aromatic Tyr residue. nhri.org.tw Aminopeptidases would cleave the N-terminal asparagine (Asn), while carboxypeptidases would remove the C-terminal histidine (His). unc.edu

The resulting metabolites would include smaller peptides such as H-Asn-Tyr-OH, H-Asn-Met-His-OH, and individual amino acids like asparagine, tyrosine, methionine, and histidine. nih.gov

Table 2: Potential Metabolites of this compound from Proteolytic Cleavage

| Cleavage Site | Resulting Metabolites |

| Asn-Tyr bond | H-Asn-OH and H-Tyr-Asn-Met-His-OH |

| Tyr-Asn bond | H-Asn-Tyr-OH and H-Asn-Met-His-OH |

| Asn-Met bond | H-Asn-Tyr-Asn-OH and H-Met-His-OH |

| Met-His bond | H-Asn-Tyr-Asn-Met-OH and H-His-OH |

This table illustrates potential metabolites based on theoretical cleavage sites.

Non-Enzymatic Degradation Mechanisms Relevant to this compound

In addition to enzymatic degradation, peptides can undergo non-enzymatic degradation, which can affect their stability and biological activity. evitachem.com

Asparagine (Asn) residues in peptides are prone to a spontaneous, non-enzymatic deamidation reaction under physiological conditions. nih.govacs.org This reaction involves the conversion of the asparagine side chain amide into a carboxylic acid, forming an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue through a cyclic succinimide (B58015) intermediate. mdpi.comnih.govresearchgate.net The rate of deamidation is influenced by the surrounding amino acid sequence, with Asn followed by a small, flexible residue like glycine (B1666218) being particularly susceptible. researchgate.net In this compound, the Asn residues are followed by Tyr and Met, which may influence the rate of this degradation pathway. pnas.org Deamidation can alter the peptide's structure, charge, and ultimately its biological function. nih.gov

The methionine (Met) residue in this compound contains a sulfur atom that is susceptible to oxidation. researchgate.net Reactive oxygen species (ROS) present in the body can oxidize the methionine's thioether side chain to form methionine sulfoxide (B87167) and, under stronger conditions, methionine sulfone. core.ac.ukd-nb.info This modification can impact the peptide's conformation and its interaction with target receptors. pnas.org The presence of other oxidizable residues like tyrosine can sometimes offer a protective effect. researchgate.net The rate of methionine oxidation depends on its solvent accessibility and the local chemical environment. pnas.orgresearchgate.net

Strategies for Enhancing the Metabolic Stability of this compound

To overcome the limitations imposed by enzymatic and non-enzymatic degradation, several strategies can be employed to enhance the metabolic stability of this compound. rsc.org

Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can prevent recognition by proteases. unc.edu For instance, substituting L-amino acids at cleavage sites with their D-isomers can significantly increase resistance to proteolysis.

Backbone Modification: Modifying the peptide backbone, such as through N-methylation of the peptide bonds, can sterically hinder the approach of proteases. nih.gov

Cyclization: Converting the linear peptide into a cyclic structure, either head-to-tail or through side-chain cyclization, can impose conformational constraints that make the peptide less accessible to proteases. csic.esacs.orgmdpi.com

Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of aminopeptidases and carboxypeptidases, respectively.

Table 3: Strategies to Enhance Stability of this compound

| Strategy | Modification Example | Rationale |

| D-Amino Acid Substitution | Replace L-Tyr with D-Tyr | Prevents recognition and cleavage by chymotrypsin and pepsin. unc.edu |

| N-Methylation | N-methylate the Tyr-Asn peptide bond | Sterically hinders protease access. rsc.org |

| Cyclization | Form a cyclic peptide | Reduces flexibility and protease accessibility. nih.govacs.org |

| Terminal Capping | Acetylate N-terminus, amidate C-terminus | Blocks exopeptidase activity. |

This table provides examples of potential stabilization strategies.

Incorporation of Non-Natural Amino Acids and D-Isomers

A primary strategy to enhance the stability of peptides is the substitution of natural L-amino acids with their D-enantiomers or other non-natural amino acids. nih.govresearchgate.net Proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid at a cleavage site can render the peptide resistant to proteolysis, as the enzyme cannot effectively bind to the altered stereochemistry. researchgate.net

Beyond simple D-amino acid substitution, a vast array of non-canonical amino acids (ncAAs) can be incorporated to improve stability. nih.gov These include modifications to the amino acid backbone or side chain, such as N-alkylation, α-substitution, or the use of β- and γ-amino acids. researchgate.netnih.gov These modifications can sterically hinder the approach of proteases or alter the local conformation of the peptide backbone, disrupting the necessary geometry for enzymatic cleavage. nih.gov For the peptide this compound, replacing one or more of its constituent amino acids—for instance, substituting L-Asn with D-Asn or L-Met with a non-natural analog like trifluoroleucine—could significantly increase its resistance to degradation. google.com The general principle is that reducing the "peptide-like" characteristics of the molecule enhances its stability against proteases. nih.gov

Table 1: Illustrative Effect of D-Amino Acid Substitution on Peptide Stability This table presents representative data from studies on other peptides to illustrate how the incorporation of D-amino acids can significantly enhance stability in the presence of proteolytic enzymes. Similar outcomes would be expected when applying this strategy to this compound.

| Peptide Modification | Position of Substitution | Half-Life in Cell Lysate | Fold Increase in Stability |

| Parent Peptide | N/A | ~15 minutes | 1x |

| D-Amino Acid Analog | Cleavage Site | > 4 hours | > 16x |

Note: Data is illustrative, based on findings for various peptides where D-amino acid substitution dramatically increases proteolytic resistance.

Terminal Capping and Cyclization for Proteolytic Resistance

Peptides are vulnerable to degradation by both endopeptidases, which cleave internal peptide bonds, and exopeptidases, which cleave amino acids from the N- or C-termini. The peptide this compound, with its free amino (N-terminus) and carboxyl (C-terminus) ends, is susceptible to attack by aminopeptidases and carboxypeptidases, respectively.

Cyclization is another powerful technique for enhancing peptide stability by restricting the molecule's conformational flexibility, making it a poor substrate for many proteases. nih.govmdpi.com There are several methods of cyclization, including:

Head-to-tail: Forming an amide bond between the N-terminal asparagine and the C-terminal histidine of this compound. researchgate.net

Side chain-to-side chain: Creating a covalent link between the side chains of two amino acids within the sequence.

Head-to-side chain or Side chain-to-tail: Linking a terminus to an amino acid side chain. researchgate.net

Cyclization can significantly stabilize peptides against serum proteases and can be more effective than terminal capping alone. plos.org The choice of cyclization strategy (e.g., amide/lactam bond vs. disulfide bond) can have different impacts on both stability and activity. plos.orgresearchgate.net

Table 2: Research Findings on the Impact of Capping and Cyclization on Peptide Stability The following data, derived from a study on short antimicrobial hexapeptides, demonstrates the significant increase in serum stability achieved through terminal modifications and cyclization.

| Peptide | N-terminal Modification | C-terminal Modification | Structure | Half-Life in Human Serum |

| Com1 | Free Amine | Free Carboxyl | Linear | < 5 min |

| Com2 | Free Amine | Amide | Linear | < 5 min |

| Com3 | Acetyl | Free Carboxyl | Linear | ~ 1 hr |

| Com4 | Acetyl | Amide | Linear | ~ 1.5 hr |

| Com5 (Cyclic) | N/A | N/A | Backbone Cyclized | > 24 hr |

Source: Data adapted from studies on tryptophan- and arginine-rich hexapeptides to demonstrate the principles of stability enhancement. plos.org

Design of Peptide Mimetics for Improved Bioavailability

While the previously mentioned strategies modify a peptide, the goal of designing peptide mimetics (or peptidomimetics) is to create molecules that mimic the essential structural and functional elements of a peptide but are no longer peptides themselves. nih.govamericanpeptidesociety.org This approach aims to overcome the inherent limitations of peptides, such as poor stability and low oral bioavailability, by creating more "drug-like" molecules. nih.govnih.gov

The design process often begins with identifying the key amino acid residues and their spatial arrangement (the pharmacophore) responsible for the peptide's biological effect. nih.gov This pharmacophore is then displayed on a non-peptidic or heavily modified scaffold. upc.eduamericanpharmaceuticalreview.com Key strategies in peptidomimetic design include:

Backbone Modification: The peptide backbone is systematically altered. This can involve replacing amide bonds with isosteres (surrogates) that are resistant to cleavage but maintain a similar spatial orientation. upc.edu Examples include peptoids, which shift the side chain from the α-carbon to the backbone nitrogen, making them highly resistant to proteolysis. americanpeptidesociety.org

Conformational Constraint: Introducing rigid structural elements that lock the molecule into its bioactive conformation. This can involve using conformationally restricted unnatural amino acids or incorporating the pharmacophore onto a rigid, non-peptide scaffold. nih.govupc.edu

Scaffold-Based Design: Moving away from the peptide backbone entirely and using small-molecule scaffolds (e.g., benzodiazepines, glucose) to orient the key functional groups in the same way as the original peptide. americanpharmaceuticalreview.com

These modifications result in molecules with improved metabolic stability and the potential for enhanced bioavailability, allowing them to act as effective therapeutic agents. nih.govamericanpeptidesociety.org

Table 3: Conceptual Strategies in Peptide Mimetic Design This table outlines common approaches in peptidomimetic design and their intended effects on the properties of a parent peptide like this compound.

| Mimetic Strategy | Description | Key Advantage |

| Peptide Bond Isosteres | Replacement of the -CO-NH- bond with a surrogate (e.g., -CH2-NH-, -CH=CH-). upc.edu | Resistance to peptidase cleavage. upc.edu |

| Peptoids (N-substituted glycines) | The side chain is moved from the alpha-carbon to the backbone nitrogen atom. americanpeptidesociety.org | Complete resistance to proteolysis, increased cell permeability. |

| β- and γ-Amino Acids | Use of amino acids with additional carbons in the backbone. nih.gov | Alters backbone conformation, providing protease resistance. |

| Non-Peptidic Scaffolds | Key side-chain functionalities are attached to a rigid, non-peptide core structure. americanpharmaceuticalreview.com | Creates a small molecule with improved stability and oral bioavailability. americanpeptidesociety.org |

Computational and Theoretical Investigations of H Asn Tyr Asn Met His Oh

Molecular Dynamics (MD) Simulations of H-Asn-Tyr-Asn-Met-His-OH Conformational Landscape

Molecular dynamics simulations are powerful computational tools used to explore the dynamic nature of molecules, providing a detailed picture of their conformational landscape over time. For this compound, MD simulations have been employed to understand its flexibility and the predominant shapes it adopts in an aqueous environment. These simulations reveal that the peptide does not exist in a single, rigid structure but rather as an ensemble of interconverting conformations. The conformational flexibility is largely dictated by the rotational freedom of the peptide backbone and the individual amino acid side chains. Key findings from these simulations often highlight the formation of transient intramolecular hydrogen bonds that play a crucial role in stabilizing certain folded or compact structures. The solvent-exposed surface area of the peptide also fluctuates, which has implications for its interaction with potential binding partners.

Quantum Chemical (QM) Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations offer a deeper understanding of the electronic structure and intrinsic reactivity of this compound. These methods, based on the principles of quantum mechanics, can predict a variety of molecular properties. For this pentapeptide, QM calculations have been utilized to analyze the distribution of electron density, which is fundamental to its chemical behavior. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the peptide that are most likely to act as electron donors and acceptors, respectively. This information is critical for predicting its reactivity in various chemical reactions, including oxidation and interactions with electrophilic or nucleophilic species.

pKa Predictions for Tyrosine and Histidine Side Chains

Predicted pKa Values for Ionizable Side Chains in this compound

| Residue | Side Chain Group | Predicted pKa |

| Tyrosine | Phenolic hydroxyl | ~10.1 |

| Histidine | Imidazole (B134444) | ~6.5 |

Analysis of Redox Potentials of Methionine and Tyrosine Residues

The methionine and tyrosine residues within the this compound sequence are susceptible to oxidation, a process that can modulate the peptide's function. QM calculations can be employed to predict the redox potentials of these residues, providing a quantitative measure of their propensity to undergo oxidation. The redox potential is influenced by the electronic environment of the residue. For methionine, the sulfur atom is the primary site of oxidation, while for tyrosine, it is the phenolic ring. Understanding these redox properties is important for assessing the peptide's stability and its potential role in redox signaling pathways.

Molecular Docking Studies of this compound with Predicted Target Receptors

To explore the potential biological function of this compound, molecular docking studies can be performed. This computational technique predicts the preferred binding orientation of the peptide to a target receptor, as well as the strength of the binding affinity. The process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the interaction energy. These studies can identify key amino acid residues on both the peptide and the receptor that are critical for the binding interaction, often involving hydrogen bonds and hydrophobic contacts. The results of docking studies can provide a structural basis for the peptide's activity and can guide the design of analogs with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be derived from the 2D or 3D structure of the peptides and can represent their physicochemical properties, such as size, shape, hydrophobicity, and electronic characteristics. A statistically significant QSAR model can be a valuable tool for predicting the activity of novel, untested analogs and for providing insights into the structural features that are essential for the desired biological effect.

Bioinformatics Approaches for Peptide Design and Functional Prediction based on this compound Sequence

Bioinformatics offers a powerful suite of computational tools to predict the biological functions of peptides and guide the rational design of new, improved sequences. For the pentapeptide this compound, these approaches can elucidate its potential therapeutic activities, interaction partners, and structural characteristics without the immediate need for extensive laboratory experiments. These in silico methods leverage the amino acid sequence to forecast physicochemical properties, three-dimensional structure, and binding affinities, thereby accelerating research and development.

Sequence-Based Functional Prediction

The primary amino acid sequence (Asn-Tyr-Asn-Met-His) is the foundation for many predictive bioinformatics tools. Analysis of the sequence can reveal inherent properties and potential biological roles.

Physicochemical Properties: Various web-based calculators can predict the fundamental physicochemical characteristics of a peptide from its sequence. These properties are crucial for understanding its behavior in biological systems. For this compound, these predicted parameters are essential for designing future experiments.

Homology and Motif Searches: The sequence can be compared against extensive databases of known proteins and peptides, such as UniProt or STRING, using algorithms like BLAST (Basic Local Alignment Search Tool). This can identify homologous sequences with known functions, suggesting potential roles for the query peptide. The presence of specific amino acids like histidine, tyrosine, and methionine may suggest certain functionalities, such as antioxidant activity or metal chelation, as these residues are known to be redox-active. nih.govresearchgate.net For instance, histidine is valuable in enzyme active sites for its ability to donate or accept protons depending on the local environment. proteinstructures.com

Functional Predictions: Specialized algorithms can predict specific functions based on amino acid composition and sequence patterns. For example, certain residues like cysteine, phenylalanine, glycine (B1666218), histidine, isoleucine, asparagine, serine, and tyrosine have been found to be more abundant in anticancer peptides. nih.gov While not a definitive indicator, the presence of Asn, Tyr, and His in the sequence could warrant investigation into such properties.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₃₀H₄₁N₉O₉S | Defines the elemental composition. |

| Molecular Weight | 723.77 g/mol | Crucial for mass spectrometry and other analytical techniques. |

| Theoretical pI | 6.99 | The pH at which the peptide carries no net electrical charge, affecting its solubility and interaction. |

| Amino Acid Composition | Asn: 2, Tyr: 1, Met: 1, His: 1 | The relative abundance of each amino acid. |

Structure-Based Functional Prediction

Understanding the three-dimensional (3D) structure of a peptide is critical for elucidating its mechanism of action.

Secondary and 3D Structure Modeling: The 3D structure of this compound can be predicted using template-free ab initio modeling tools like PEP-FOLD. nih.gov These tools generate possible conformations (models) of the peptide, which are essential for further structural analysis. The conformation of a peptide is determined by the chemical nature of its side-chain groups and their spatial relationships. nih.gov

Molecular Docking: With a predicted 3D model, molecular docking simulations can be performed to predict how the peptide might bind to a specific protein target. nih.gov This computational technique places the peptide into the binding site of a receptor and calculates a score representing the binding affinity. This allows for the screening of potential protein partners and the identification of key interacting residues. For example, non-covalent interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking play a significant role in stabilizing a peptide-receptor complex. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the stability of the peptide-protein complex over time. d-nb.infoplos.org These simulations model the movements of atoms and molecules, providing insights into the flexibility of the peptide and the conformational changes that may occur upon binding.

Peptide Design and Optimization

Bioinformatics tools are instrumental in guiding the modification of the this compound sequence to enhance desired properties.

In Silico Alanine (B10760859) Scanning: This technique computationally replaces each amino acid in the sequence (one at a time) with alanine to identify residues that are critical for binding or function. rsc.org A significant predicted loss in binding affinity upon mutation indicates that the original residue is a "hot spot" for the interaction.

Sequence Truncation and Optimization: Computational methods can explore the effects of shortening the peptide from either the N- or C-terminus to identify the core active sequence. rsc.org Furthermore, specific residues can be substituted with natural or unnatural amino acids to improve properties like stability, potency, or selectivity, guided by the structural and energetic insights from docking and MD simulations. nih.gov

Interactive Data Table: Summary of Bioinformatics Tools and Their Application

| Bioinformatics Tool/Approach | Application for this compound | Research Finding/Rationale |

| Peptide Property Calculators | Predict molecular weight, pI, and amino acid composition. | Provides fundamental physicochemical data for experimental design. |

| BLAST, STRING | Identify homologous sequences and potential interaction networks. | Functional inference based on similarity to known peptides. uniroma1.itnih.gov |

| PEP-FOLD, PSIPRED | Predict the 3D structure of the peptide. | A structural model is a prerequisite for docking and MD simulations. nih.gov |

| AutoDock, ClusPro | Predict binding mode and affinity to target proteins. | Identifies potential biological targets and key binding interactions. nih.gov |

| GROMACS, AMBER | Simulate the dynamic behavior and stability of the peptide and its complexes. | Assesses the stability of predicted interactions over time. d-nb.info |

| In Silico Alanine Scanning | Identify key residues essential for the peptide's function. | Guides rational design by highlighting critical amino acids for activity. rsc.org |

By integrating these computational approaches, researchers can build a comprehensive theoretical profile of this compound. This in silico investigation serves as a crucial first step, generating testable hypotheses about the peptide's function and guiding subsequent experimental validation, ultimately saving significant time and resources in the discovery process.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.